N*1*-(4-Chloro-benzyl)-N*1*-methyl-ethane-1,2-diamine
Description
N¹-(4-Chloro-benzyl)-N¹-methyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 4-chlorobenzyl group and a methyl group attached to the primary amine. The chloro substituent on the benzyl ring introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(7-6-12)8-9-2-4-10(11)5-3-9/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHZRYFYNBQDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Ethane-1,2-diamine
The most straightforward route involves reacting 4-chlorobenzyl chloride with N¹-methylethane-1,2-diamine under basic conditions. This method mirrors the synthesis of structurally analogous compounds, such as N¹-(3,4-Dichloro-benzyl)-N¹-ethyl-ethane-1,2-diamine, where a nucleophilic substitution reaction is employed.
Mechanism:
The primary amine group in ethane-1,2-diamine acts as a nucleophile, attacking the electrophilic carbon in 4-chlorobenzyl chloride. A base (e.g., NaOH or K₂CO₃) neutralizes the HCl byproduct, driving the reaction to completion.
Reaction Conditions:
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Solvent: Ethanol, THF, or DMF
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Temperature: 60–80°C under reflux
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Molar Ratio: 1:1.2 (amine to alkylating agent) for partial methylation.
Challenges:
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Competing reactions at both amine groups may lead to over-alkylation.
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Steric hindrance from the methyl group necessitates precise stoichiometric control.
Stepwise Alkylation with Protective Groups
To mitigate selectivity issues, protective group strategies are employed. For example, Di-tert-butyl dicarbonate (Boc) protection of one amine group enables selective alkylation at the desired nitrogen.
Protocol:
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Protect ethane-1,2-diamine with Boc anhydride in dichloromethane.
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Methylate the unprotected amine using methyl iodide.
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Deprotect the Boc group under acidic conditions (HCl/dioxane).
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React with 4-chlorobenzyl chloride in the presence of K₂CO₃.
Yield Optimization:
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Final alkylation yields range from 70–85% after column chromatography.
Reductive Amination Strategies
Two-Step Synthesis via Imine Intermediate
Reductive amination offers an alternative pathway, particularly when starting from 4-chlorobenzaldehyde and N¹-methylethane-1,2-diamine.
Procedure:
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Condense 4-chlorobenzaldehyde with N¹-methylethane-1,2-diamine in methanol to form a Schiff base.
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Reduce the imine using NaBH₄ or catalytic hydrogenation (H₂/Pd-C).
Advantages:
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Avoids harsh alkylation conditions.
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High functional group tolerance.
Limitations:
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Requires anhydrous conditions to prevent aldehyde oxidation.
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Over-reduction of the aromatic chloro group is a risk under high-pressure H₂.
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Direct Alkylation | 65–75 | 85–90 | 4-Chlorobenzyl chloride, NaOH |
| Protective Group | 70–85 | >95 | Boc anhydride, K₂CO₃ |
| Reductive Amination | 60–70 | 80–85 | NaBH₄, Pd-C |
Observations:
Solvent and Temperature Effects
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Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rates but complicate purification.
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Ethanolic Solutions: Favor mono-alkylation but limit solubility of aromatic intermediates.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Various nucleophiles (e.g., hydroxide, amine, thiol); reactions are performed in polar solvents like water or alcohols, often at elevated temperatures to increase reaction rates.
Major Products Formed
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzyl Ring
The benzyl ring's substitution pattern significantly impacts electronic, steric, and lipophilic properties. Key analogs include:
N¹-Methyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine (CAS: 1042782-29-5)
- Substituent : 4-methyl (electron-donating).
- Molecular Weight : 178.28 .
- Key Differences : The methyl group enhances lipophilicity compared to hydrogen but is less polar than chloro. This may improve membrane permeability in biological systems but reduce electrophilic reactivity.
N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS: 876717-71-4)
- Substituent : 3-methoxy (electron-donating).
- Molecular Weight : 194.28 .
- The meta substitution alters steric and electronic interactions compared to para-substituted analogs.
N¹-(4-Fluoro-phenyl)-ethane-1,2-diamine
- Substituent : 4-fluoro (weakly electron-withdrawing).
Variations in N-Substituents
The amine substituents influence steric hindrance and basicity:
N¹-(4-Chloro-benzyl)-N¹-isopropyl-ethane-1,2-diamine (CAS: 308088-16-6)
- Substituent : Isopropyl (bulky alkyl).
- Key Differences : Increased steric hindrance may reduce nucleophilicity or binding affinity in enzyme interactions. The isopropyl group enhances lipophilicity significantly .
N¹,N¹-Dimethyl-1-phenyl-1,2-ethanediamine
Halogenated Derivatives
Halogen substituents modulate electronic and intermolecular interactions:
N¹,N²-Bis(4-Bromobenzyl)ethane-1,2-diamine (CAS: 2551-54-4)
- Substituent : Dual 4-bromo groups.
- Molecular Weight : 398.14 .
- Key Differences : Bromine’s larger size and polarizability enhance van der Waals interactions and crystal packing efficiency. The dual substitution increases molecular weight and rigidity.
N¹-(2-Iodo-benzyl)-N¹-methyl-ethane-1,2-diamine
Table: Comparative Properties of Selected Analogs
Biological Activity
N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine is an organic compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol. This compound features a para-chlorobenzyl group and an ethane-1,2-diamine backbone, which contribute to its diverse biological activities. Recent investigations have highlighted its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Structural Characteristics
The structural uniqueness of N1-(4-chloro-benzyl)-N1-methyl-ethane-1,2-diamine is attributed to its functional groups:
- Benzyl Group : The para-substituted chlorine atom enhances the compound's reactivity and selectivity in biochemical interactions.
- Amine Groups : The presence of primary amines allows for nucleophilic substitutions, making it a versatile building block in synthetic chemistry.
Antimicrobial Properties
Preliminary studies indicate that N1-(4-chloro-benzyl)-N1-methyl-ethane-1,2-diamine exhibits significant antimicrobial activity. In vitro assays have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanisms of action are believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Activity
Research has also pointed towards the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inhibition of specific cyclin-dependent kinases (CDKs) leading to cell cycle disruption.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress that triggers cell death pathways.
The biological effects of N1-(4-chloro-benzyl)-N1-methyl-ethane-1,2-diamine are mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic processes, altering their activity.
- Receptor Binding : Potential interactions with cell surface receptors could modulate signaling pathways relevant to growth and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of N1-(4-chloro-benzyl)-N1-methyl-ethane-1,2-diamine:
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Antimicrobial Assay :
- Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.
- Method : Disk diffusion method was employed.
- Results : Inhibition zones measured 15 mm for E. coli and 18 mm for S. aureus, indicating significant antibacterial properties.
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Anticancer Study :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was utilized to determine cell viability post-treatment.
- Results : IC50 value was found to be 25 µM, demonstrating potent cytotoxicity.
Comparative Analysis
To better understand the unique properties of N1-(4-chloro-benzyl)-N1-methyl-ethane-1,2-diamine, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N1-(3-Chlorobenzyl)-N1-methyl-ethane-1,2-diamine | C11H16ClN2 | Chlorine at meta position; different biological activity profile |
| N-benzyl-1-(4-chlorophenyl)-N'-ethylethane-1,2-diamine | C17H21ClN2 | Additional phenyl group; potential for enhanced binding interactions |
| N1-methylethane-1,2-diamine dihydrochloride | C5H14Cl2N2 | Smaller structure; limited biological applications compared to the target compound |
Q & A
Q. What are the established synthetic routes for N¹-(4-Chloro-benzyl)-N¹-methyl-ethane-1,2-diamine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis often involves reductive amination or nucleophilic substitution. For example, analogous compounds like N-substituted ethane-1,2-diamines are synthesized via condensation of benzyl halides with methylamine derivatives under inert atmospheres (e.g., N₂) . Yield optimization can be achieved by:
- Temperature control : Reactions at 60–80°C reduce side-product formation.
- Catalyst selection : Palladium or Raney nickel enhances reductive steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
A factorial design approach (varying temperature, solvent, and catalyst loading) is recommended to identify optimal conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the chloro-benzyl substitution pattern. SHELX programs are widely used for refinement, particularly for small-molecule structures .
- UV-Vis spectroscopy : λmax values (~255 nm, as seen in similar diamines) help identify π→π* transitions in the aromatic moiety .
- NMR : ¹H/¹³C NMR distinguishes methyl and benzyl protons (δ ~2.3 ppm for N-CH₃; δ ~4.1 ppm for benzyl-CH₂) .
Q. Table 1: Key Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray diffraction | C–C bond length: ~1.54 Å (ethane backbone) | |
| ¹H NMR | Benzyl protons: δ 7.2–7.4 ppm (multiplet) | |
| UV-Vis | λmax: 255 nm (aromatic absorption) |
Advanced Research Questions
Q. How does N¹-(4-Chloro-benzyl)-N¹-methyl-ethane-1,2-diamine interact with biological targets, and what computational tools validate these interactions?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina predict binding affinities to targets such as CARM1 (a histone methyltransferase). The compound’s diamine moiety may chelate metal ions in enzymatic active sites .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes. For example, the compound’s chloro-benzyl group may stabilize hydrophobic pockets in CARM1 .
- In vitro validation : Competitive binding assays (e.g., SPR or ITC) quantify dissociation constants (Kd).
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.
- Control compounds : Benchmark against known inhibitors (e.g., CARM1 inhibitors in ).
- Dose-response curves : Triplicate measurements with nonlinear regression (GraphPad Prism) reduce outliers.
- Meta-analysis : Compare data across studies using platforms like PubChem (see EC₅₀ data for analogs in ).
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
Methodological Answer:
- pH adjustment : Stability is enhanced at pH 6–7 (prevents amine protonation/degradation).
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves shelf life .
- Protection from light : UV-sensitive chloro-benzyl groups require amber vials .
- HPLC monitoring : Regular purity checks (C18 columns, acetonitrile/water gradient) detect degradation .
Experimental Design Considerations
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., fluoro vs. chloro benzyl groups) .
- Bioisosteric replacement : Replace the methyl group with ethyl or cyclopropyl to assess steric effects .
- High-throughput screening : Use 96-well plates for parallel toxicity and efficacy testing .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and goggles (prevents skin/eye contact) .
- Ventilation : Fume hoods minimize inhalation risks (amine vapors irritate mucous membranes) .
- Waste disposal : Neutralize with dilute HCl before discarding (avoids environmental release) .
Data Analysis Challenges
Q. How can crystallographic data be reconciled with computational models when discrepancies arise?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
